molecular formula C13H20O3 B14599439 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one CAS No. 59939-12-7

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one

Katalognummer: B14599439
CAS-Nummer: 59939-12-7
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: KJGBPAJMKFXLKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is an organic compound characterized by a cyclopropyl group, an oxane ring, and a pent-3-en-2-one backbone. This compound is notable for its unique structure, which combines a cycloalkane, an ether, and an enone functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one typically involves multiple steps, starting with the formation of the cyclopropyl group and the oxane ring. One common method involves the cyclopropanation of an appropriate alkene, followed by the formation of the oxane ring through an intramolecular etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and etherification reactions, as well as the use of high-throughput screening to identify optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one involves its interaction with specific molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is unique due to its combination of a cyclopropyl group, an oxane ring, and an enone functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

59939-12-7

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

4-cyclopropyl-5-(oxan-2-yloxy)pent-3-en-2-one

InChI

InChI=1S/C13H20O3/c1-10(14)8-12(11-5-6-11)9-16-13-4-2-3-7-15-13/h8,11,13H,2-7,9H2,1H3

InChI-Schlüssel

KJGBPAJMKFXLKU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C(COC1CCCCO1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.